molecular formula C23H21FN2O6S B11356876 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356876
M. Wt: 472.5 g/mol
InChI Key: JKZMRGNPGRKDHF-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and thiophene intermediates, followed by their coupling with the isoxazole ring. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would ensure consistent product quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the isoxazole ring would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-3-ISOXAZOLECARBOXAMIDE would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-CHLOROBENZYL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHYLBENZYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-FLUOROBENZYL)-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups. The presence of a fluorobenzyl group, in particular, might impart unique properties such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

Molecular Formula

C23H21FN2O6S

Molecular Weight

472.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21FN2O6S/c24-17-4-1-15(2-5-17)13-26(18-7-10-33(28,29)14-18)23(27)19-12-21(32-25-19)16-3-6-20-22(11-16)31-9-8-30-20/h1-6,11-12,18H,7-10,13-14H2

InChI Key

JKZMRGNPGRKDHF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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